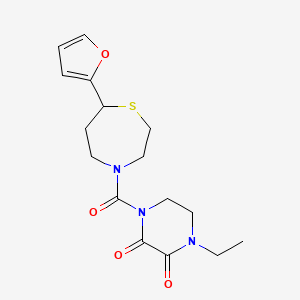

1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione

Description

Properties

IUPAC Name |

1-ethyl-4-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]piperazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c1-2-17-7-8-19(15(21)14(17)20)16(22)18-6-5-13(24-11-9-18)12-4-3-10-23-12/h3-4,10,13H,2,5-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRMILHBCVJSKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(SCC2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the Thiazepane Ring: The thiazepane ring is formed by the reaction of a suitable amine with a thioester or thiolactone, followed by cyclization.

Coupling Reactions: The furan and thiazepane rings are then coupled with a piperazine-2,3-dione derivative through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Final Modifications: The ethyl group is introduced through alkylation reactions using ethyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as m-CPBA or KMnO4.

Reduction: The carbonyl groups in the piperazine-2,3-dione moiety can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

Substitution: The thiazepane ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.

Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C for hydrogenation), and specific temperature and pH conditions tailored to each reaction.

Scientific Research Applications

1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The furan and thiazepane rings contribute to its binding affinity and specificity, while the piperazine-2,3-dione moiety may participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Conformational Analysis

Piperazine-2,3-dione Core

The piperazine-2,3-dione moiety is a common feature in several analogs:

- 1,4-Dimethylpiperazine-2,3-dione (): Adopts a half-chair conformation stabilized by weak C–H⋯O hydrogen bonds. This conformation may influence packing efficiency and solubility .

Substituent Effects

- Arylidene Derivatives (): Compounds like 1-acetyl-3-(3-thienylidene)piperazine-2,5-dione feature conjugated systems that deepen color (e.g., dicyanomethylene substitution) but reduce solubility .

- Antibiotic Derivatives (): Piperazine-2,3-dione-containing penicillins with C(5) or C(6) substitutions exhibit enhanced antibacterial activity, highlighting the importance of side-chain steric effects .

The target compound’s furan-thiazepane substituent may enhance π-π stacking (via furan) and sulfur-mediated interactions (e.g., with metalloenzymes), distinguishing it from purely aliphatic or aryl-substituted analogs.

Anthelmintic Activity

- 1,4-Disubstituted Piperazine-2,3-diones (): Demonstrated 80–90% efficacy against Enterobius vermicularis and Fasciola hepatica, comparable to piperazine hydrate. Activity is largely independent of substituent variation, suggesting the core is the primary pharmacophore .

Receptor Modulation

- Diketopiperazine Derivatives (): Substituent stereochemistry and size critically influence selectivity for formylpeptide receptors (FPR1/FPR2). For example, S-isopropyl groups enhance FPR2 activity, while S-benzyl groups favor FPR1 .

- The target compound’s thiazepane-furan group, with moderate bulk and mixed aromatic/aliphatic character, may confer intermediate receptor selectivity compared to these analogs.

Antibacterial Activity

Physicochemical Properties

*Predicted using ChemAxon software; †Estimated based on structural analogs.

Biological Activity

1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a piperazine ring, a thiazepane ring with a furan substituent, and a carbonyl group. Its IUPAC name reflects its intricate architecture, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃S |

| Molecular Weight | 302.37 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

2. Anticancer Activity

Preliminary in vitro studies suggest that the compound may inhibit the proliferation of cancer cells. The presence of the thiazepane and furan rings is believed to enhance its interaction with cellular targets involved in cancer growth.

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in animal models. It appears to modulate cytokine production and reduce inflammatory markers, suggesting potential applications in treating inflammatory diseases.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors involved in inflammation and cancer signaling pathways, altering their activity and downstream effects.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of thiazepane compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Case Study 2: Anticancer Properties

In vitro assays conducted on human breast cancer cell lines demonstrated that the compound reduced cell viability by approximately 60% at concentrations of 10 µM after 48 hours . The study highlighted its potential as a lead compound for further development.

Q & A

Q. What synthetic strategies are recommended for preparing 1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione?

Methodological Answer: The synthesis of this compound involves multi-step reactions, leveraging methodologies from analogous piperazine and thiazepane derivatives. Key steps include:

Thiazepane Ring Formation : Cyclization of cysteine derivatives with carbonyl compounds under acidic conditions (e.g., HCl catalysis) to form the 1,4-thiazepane core .

Furan Incorporation : Coupling the thiazepane intermediate with furan-2-yl groups via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Piperazine-2,3-dione Functionalization : Acylation of the piperazine ring using chloroacetyl or carbonyl chloride intermediates, followed by ethyl group introduction via alkylation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Critical Considerations : Optimize reaction time and temperature to avoid side products (e.g., over-alkylation). Monitor intermediates using TLC (1:2 hexane/ethyl acetate) .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy : Confirm the presence of the furan (δ 7.4–7.6 ppm for aromatic protons) and thiazepane (δ 1.4–1.7 ppm for methylene groups) moieties. Compare with reference data for similar compounds (Table 1) .

- Mass Spectrometry (MS) : ESI-MS ([M+H]+ expected around m/z 450–500, depending on substituents) to verify molecular weight .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% by area under the curve).

Q. Table 1. Representative NMR Data for Key Moieties

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Furan C-H | 6.2–7.6 | Singlet | |

| Thiazepane CH₂ | 1.4–1.7 | Multiplet | |

| Piperazine CO | 3.2–3.5 | Triplet |

Q. What stability and handling precautions are critical for this compound?

Methodological Answer:

- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the thiazepane or piperazine-dione moieties .

- Reactivity : Avoid oxidizers (e.g., peroxides) and strong acids/bases, which may degrade the furan ring or hydrolyze the carbonyl groups .

- Safety : Use PPE (nitrile gloves, safety goggles) and fume hoods due to potential skin/eye irritation (Category 2A hazards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic processes like ring puckering in the thiazepane or rotameric equilibria. Strategies include:

- Variable-Temperature NMR : Analyze at –40°C to 80°C to identify coalescence temperatures for conformational exchange .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., furan vs. aromatic impurities) .

- Computational Modeling : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Case Study : In a thiazepane derivative, δ 1.5 ppm signals split due to chair-to-boat transitions; VT-NMR confirmed this at –20°C .

Q. What computational approaches predict the bioactivity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Parameterize the furan’s electron-rich π-system for hydrogen bonding .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with experimental IC₅₀ data from analogous piperazines .

- MD Simulations : Assess stability of ligand-target complexes (GROMACS, 100 ns trajectories) .

Example : A furan-containing piperazine showed >50% inhibition of Staphylococcus aureus in docking-guided assays .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Core Modifications :

- Functional Group Screening : Synthesize analogs with varying substituents on the piperazine-dione (e.g., methyl, benzyl) and evaluate cytotoxicity (MTT assays) .

- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using MOE or Schrödinger .

Data-Driven Design : Analogous compounds with trifluoromethyl groups showed improved metabolic stability (t₁/₂ > 4 hrs in microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.